molecular formula C25H29BrN8O2 B8175615 N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin

N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin

Cat. No.: B8175615
M. Wt: 553.5 g/mol
InChI Key: KOVUTSTYXMWMHQ-XBNGYDHASA-N
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Description

N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin is a derivative of Linagliptin, a medication used to treat type 2 diabetes. Linagliptin belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by increasing the levels of incretin hormones, thereby increasing insulin secretion and decreasing glucagon levels in the blood.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin likely involves multiple steps, including the introduction of the butynyl and bromo-butenyl groups to the Linagliptin core structure. Typical synthetic routes may involve:

    Alkylation Reactions: Introduction of the butynyl group via alkylation.

    Halogenation Reactions: Introduction of the bromo group through halogenation.

    Coupling Reactions: Formation of the final compound through coupling reactions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:

    Batch Processing: Performing reactions in large batches.

    Continuous Flow Processing: Using continuous flow reactors for more efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin may have various scientific research applications, including:

    Chemistry: Studying its reactivity and synthesis.

    Biology: Investigating its effects on biological systems.

    Medicine: Exploring its potential as a therapeutic agent.

    Industry: Developing new materials or processes based on its chemical properties.

Mechanism of Action

The mechanism of action of N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin would likely be similar to that of Linagliptin, involving inhibition of the DPP-4 enzyme. This inhibition increases the levels of incretin hormones, which in turn increases insulin secretion and decreases glucagon levels, helping to regulate blood glucose levels.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin may include other DPP-4 inhibitors such as:

  • Sitagliptin
  • Saxagliptin
  • Alogliptin

Uniqueness

The uniqueness of this compound lies in its specific chemical modifications, which may confer different pharmacokinetic or pharmacodynamic properties compared to other DPP-4 inhibitors.

Properties

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-7-[(Z)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3/b15-10-/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVUTSTYXMWMHQ-XBNGYDHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)N)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C/C=C(/C)\Br)N5CCC[C@H](C5)N)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-06-5
Record name BROMOBUTANE LINAGLIPTIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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